1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a chemical compound that belongs to the class of ureas Ureas are organic compounds characterized by the presence of a carbonyl group (C=O) attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is to react cyclopropylamine with a suitable diketone to form the pyrazole ring. Subsequent steps may include methylation, introduction of the dimethoxyphenyl group, and finally, the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.
Substitution reactions could employ nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified or utilized in different applications.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, potentially serving as a lead compound for drug development.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: The compound might find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea exerts its effects involves interactions with specific molecular targets. The pyrazole ring and the urea group may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole-based compounds with different substituents.
Urea derivatives: Ureas with varying alkyl or aryl groups.
Dimethoxyphenyl compounds: Compounds containing the dimethoxyphenyl moiety in different chemical environments.
Uniqueness: 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea stands out due to its specific combination of functional groups, which may confer unique properties and reactivity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-21-14(11-7-8-11)9-12(20-21)10-18-17(22)19-13-5-4-6-15(23-2)16(13)24-3/h4-6,9,11H,7-8,10H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNWLGXPJSHLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NC2=C(C(=CC=C2)OC)OC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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